N-(4-methyl-2,5-dinitrophenyl)acetamide
Description
N-(4-Methyl-2,5-dinitrophenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with two nitro groups at the 2- and 5-positions and a methyl group at the 4-position. The nitro groups are strong electron-withdrawing substituents, while the methyl group donates electrons, creating a unique electronic environment. Its synthesis typically involves acetylation of the corresponding aniline precursor under reflux with acetic anhydride, a method common to many acetamides .
Properties
Molecular Formula |
C9H9N3O5 |
|---|---|
Molecular Weight |
239.18 g/mol |
IUPAC Name |
N-(4-methyl-2,5-dinitrophenyl)acetamide |
InChI |
InChI=1S/C9H9N3O5/c1-5-3-9(12(16)17)7(10-6(2)13)4-8(5)11(14)15/h3-4H,1-2H3,(H,10,13) |
InChI Key |
YRABYESZOOOEEL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])NC(=O)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Effects
The positions and types of substituents on the phenyl ring significantly influence the physical, chemical, and biological properties of acetamide derivatives. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Acetamide Derivatives
Key Observations :
Physical Properties and Crystallography
Crystal packing and melting points are influenced by substituent interactions:
Table 2: Physical Properties
*Inferred from , where meta-substituted nitro groups induce monoclinic systems.
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